molecular formula C13H13N3O4 B2494578 methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1370598-60-9

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2494578
CAS No.: 1370598-60-9
M. Wt: 275.264
InChI Key: UZUVEWWPIIKKFA-UHFFFAOYSA-N
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Description

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values indicating potent cytotoxic effects . The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Antimicrobial Effects

Compounds containing the triazole moiety have demonstrated antimicrobial properties against various pathogens. The structural diversity offered by the benzodioxin component enhances these effects, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of triazole derivatives. For example, some synthesized triazoles have been found to inhibit glucosidase enzymes effectively, surpassing commercial inhibitors like acarbose in potency . This property suggests potential applications in managing diabetes and related metabolic disorders.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a new derivative of methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole revealed its ability to induce apoptosis in Caco-2 cells. The compound was tested using the MTT assay and showed enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The study further indicated that the compound could significantly alter mitochondrial membrane potential and increase ROS levels.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing various triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited remarkable inhibitory effects on bacterial growth, suggesting their potential as new antibiotic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: A related compound with a ketone functional group.

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propanamine: Another derivative with an amine group.

Uniqueness: Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its triazole ring, which is known for its biological activity and versatility in chemical synthesis

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Biological Activity

Methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its enzyme inhibitory properties and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with triazole moieties. The general synthetic pathway includes:

  • Formation of Triazole : The initial step involves the formation of the triazole ring through a cycloaddition reaction.
  • Carboxylation : The introduction of the carboxylate group is achieved through various methods including the use of carboxylic acids or their derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds were found to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For example:

EnzymeInhibition TypeIC50 (μM)
α-glucosidaseCompetitive0.57
AcetylcholinesteraseNon-competitive0.75

These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. In one study, derivatives showed inhibition rates comparable to standard antibiotics.
  • Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between the compound and target enzymes, indicating its potential as a lead compound in drug development.
  • Toxicity Assessment : Preliminary toxicity assessments revealed that while some derivatives exhibit promising biological activity, they also require careful evaluation for safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. A stepwise approach involves coupling a benzodioxin-derived azide with a methyl acetylene carboxylate precursor. Optimization includes using CuI (5–10 mol%) in anhydrous DMF at 60–80°C under nitrogen. Post-reaction, purification via recrystallization (ethanol) or silica gel chromatography is advised, with purity confirmed by TLC/GC .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and triazole/ester carbonyl signals (δ 160–170 ppm).
  • FT-IR : Confirm ester C=O (~1700 cm⁻¹) and triazole C-N (1450–1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) matching the theoretical mass. Cross-referencing with computational predictions (DFT) enhances accuracy .

Q. What safety precautions should be observed during handling?

While specific hazards for this compound are not fully documented, standard protocols for triazole derivatives apply: use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; store in airtight containers at –20°C. Refer to analogous safety data sheets for sulfonamide-containing triazoles, which highlight potential respiratory sensitization risks .

Q. How can purification challenges (e.g., impurities in NMR) be addressed?

Recrystallization from ethanol or ethyl acetate/hexane mixtures effectively removes polar byproducts. For persistent impurities, flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Monitor purity via TLC (Rf 0.3–0.5 in 3:7 EtOAc/hexane) .

Q. What factors influence the compound’s stability during storage?

Stability is affected by light, moisture, and temperature. Store in amber vials under inert gas (argon) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can DFT studies predict electronic properties and reactivity?

Perform geometry optimization and vibrational analysis at the B3LYP/6-31G(d,p) level. HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate charge-transfer potential. Electrostatic potential maps identify nucleophilic (benzodioxin oxygen) and electrophilic (triazole C-4) sites, guiding derivatization strategies .

Q. What experimental designs are suitable for assessing environmental fate?

Adopt a tiered approach:

  • Lab Studies : Measure logP (octanol-water partitioning) and hydrolysis rates (pH 4–9 buffers at 25–50°C).
  • Microcosm Models : Evaluate biodegradation in soil/water systems (OECD 307 guidelines). Monitor metabolites via LC-MS/MS .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Single-crystal XRD provides unambiguous bond lengths/angles (e.g., triazole ring planarity, C-O bond distances in benzodioxin). Compare with DFT-optimized geometries to validate NMR/IR assignments. Discrepancies >0.05 Å suggest experimental artifacts requiring re-purification .

Q. What methodologies assess antioxidant or bioactivity potential?

Use DPPH/ABTS radical scavenging assays (IC50 values) and FRAP for antioxidant activity. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa), with IC50 determination via nonlinear regression. Include positive controls (e.g., ascorbic acid) and triplicate replicates .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

Modify substituents (e.g., benzodioxin methoxy groups, triazole methyl) and test against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to predict binding affinities. Correlate IC50 values with electronic descriptors (HOMO energy, polar surface area) .

Q. What statistical methods address variability in bioassay data?

Apply randomized block designs with split-split plots to account for temporal/experimental variables (e.g., harvest seasons). Use ANOVA followed by Tukey’s HSD test (p < 0.05) to differentiate treatment effects. Four replicates with five plants each minimize Type I errors .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, XRD) integrated for structural elucidation?

COSY and HSQC NMR resolve overlapping signals (e.g., benzodioxin vs. triazole protons). XRD confirms spatial arrangement, particularly dihedral angles between benzodioxin and triazole planes, critical for understanding π-π stacking in crystal packing .

Properties

IUPAC Name

methyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(13(17)18-2)14-15-16(8)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVEWWPIIKKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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